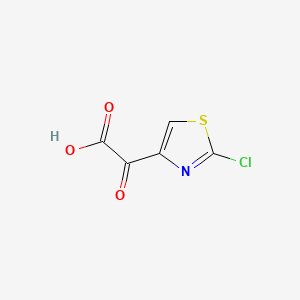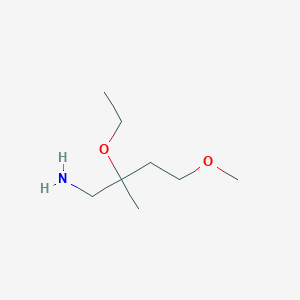
2-Ethoxy-4-methoxy-2-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-methoxy-2-methylbutan-1-amine is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol It is characterized by its unique structure, which includes ethoxy and methoxy functional groups attached to a butanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methoxy-2-methylbutan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methylbutan-1-amine with ethyl and methyl ethers in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-4-methoxy-2-methylbutan-1-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form simpler amines or alcohols under appropriate conditions.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-methoxy-2-methylbutan-1-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Ethoxy-4-methoxy-2-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethoxy-4-methoxybutan-1-amine
- 2-Methoxy-4-ethoxy-2-methylbutan-1-amine
- 2-Ethoxy-4-methylbutan-1-amine
Uniqueness
2-Ethoxy-4-methoxy-2-methylbutan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity .
Eigenschaften
Molekularformel |
C8H19NO2 |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2-ethoxy-4-methoxy-2-methylbutan-1-amine |
InChI |
InChI=1S/C8H19NO2/c1-4-11-8(2,7-9)5-6-10-3/h4-7,9H2,1-3H3 |
InChI-Schlüssel |
ZGBALDYUBAKHJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(CCOC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


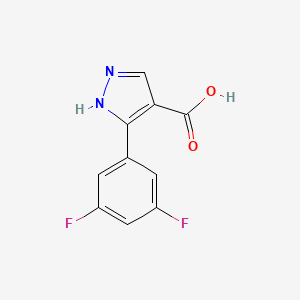

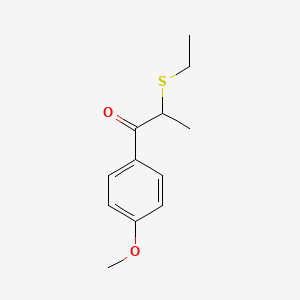
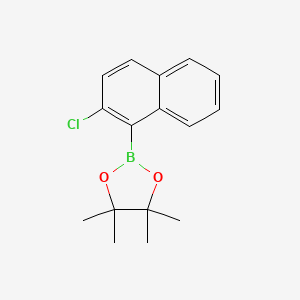

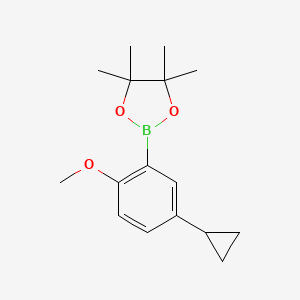
![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
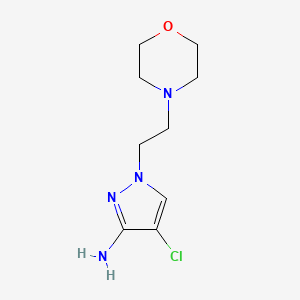

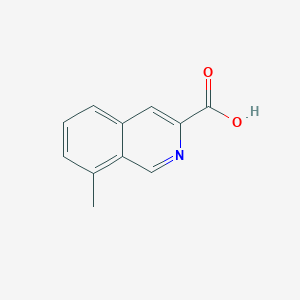

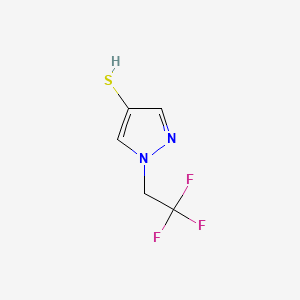
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
